molecular formula C13H19NO3S2 B2355015 N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide CAS No. 2034447-49-7

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide

Cat. No.: B2355015
CAS No.: 2034447-49-7
M. Wt: 301.42
InChI Key: AENUPEBVTXOCRV-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydropyran ring, a thioether linkage, and a benzenesulfonamide group, which collectively contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The thioether linkage and tetrahydropyran ring contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is unique due to its combination of a tetrahydropyran ring, thioether linkage, and benzenesulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, experimental findings, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 342.39 g/mol

The presence of the oxan ring and the sulfonamide group suggests potential interactions with various biological targets, which can lead to diverse pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through the modulation of calcium channels and other cellular pathways. For instance, studies on related benzenesulfonamides have shown that they can influence perfusion pressure and coronary resistance by interacting with calcium channels, suggesting that this compound may have similar mechanisms .

Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat hearts, focusing on their impact on perfusion pressure and coronary resistance. The findings revealed that certain derivatives could significantly decrease perfusion pressure, indicating potential applications in cardiovascular therapies .

CompoundEffect on Perfusion PressureEffect on Coronary Resistance
This compoundDecreasedDecreased
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideMinimal effectMinimal effect

Anticancer Activity

Recent investigations into sulfonamide derivatives have highlighted their potential anticancer properties. For example, compounds with similar structural features have demonstrated efficacy against various cancer cell lines, including colon and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Cardiovascular Study : In a controlled experiment using isolated rat hearts, this compound was administered to evaluate its impact on heart function. Results indicated a significant reduction in both perfusion pressure and coronary resistance, supporting its role as a potential therapeutic agent for managing cardiovascular conditions .
  • Anticancer Research : A study focusing on the anticancer properties of sulfonamide derivatives included this compound. The compound exhibited cytotoxic effects against several cancer cell lines, suggesting its viability as a candidate for further development in cancer therapy .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c15-19(16,13-4-2-1-3-5-13)14-8-11-18-12-6-9-17-10-7-12/h1-5,12,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENUPEBVTXOCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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